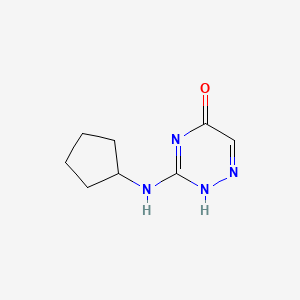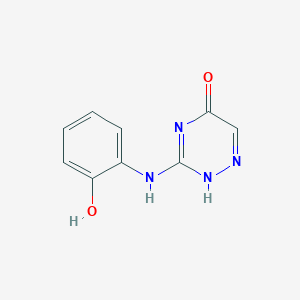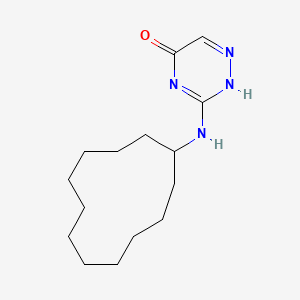
3-(cyclododecylamino)-2H-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclododecylamino)-2H-1,2,4-triazin-5-one is a heterocyclic compound that features a triazine ring substituted with a cyclododecylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclododecylamino)-2H-1,2,4-triazin-5-one typically involves the reaction of cyclododecylamine with a suitable triazine precursor. One common method is the nucleophilic substitution reaction where cyclododecylamine reacts with cyanuric chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclododecylamino)-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Scientific Research Applications
3-(Cyclododecylamino)-2H-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(cyclododecylamino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazine ring structure allows for versatile interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclohexylamino)-2H-1,2,4-triazin-5-one
- 3-(Cyclooctylamino)-2H-1,2,4-triazin-5-one
- 3-(Cyclodecylamino)-2H-1,2,4-triazin-5-one
Uniqueness
3-(Cyclododecylamino)-2H-1,2,4-triazin-5-one is unique due to its larger cyclododecyl group, which imparts distinct steric and electronic properties. This larger substituent can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications where bulkier groups are advantageous.
Properties
IUPAC Name |
3-(cyclododecylamino)-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c20-14-12-16-19-15(18-14)17-13-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2,(H2,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURNRXQPADXUPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC2=NC(=O)C=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCCCC(CCCCC1)NC2=NC(=O)C=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-6-methyl-N-(2-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7751210.png)
![3-amino-N-(2-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7751211.png)
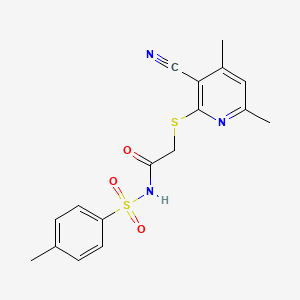
![2-[[6-Methyl-2-(4-methylphenyl)chromen-4-ylidene]amino]pentanedioic acid](/img/structure/B7751230.png)
![11-[6-chloro-2-(4-methylphenyl)chromen-4-ylidene]azaniumylundecanoate](/img/structure/B7751234.png)
![2-[2-(Furan-2-yl)-4-oxochromen-6-yl]oxyacetic acid](/img/structure/B7751241.png)
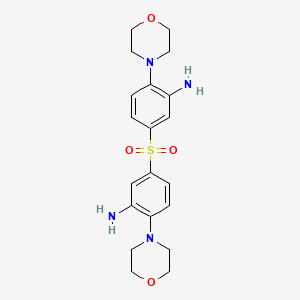
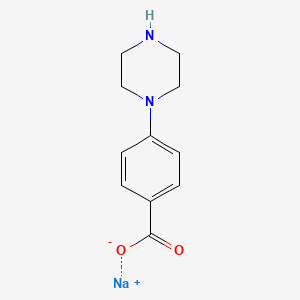
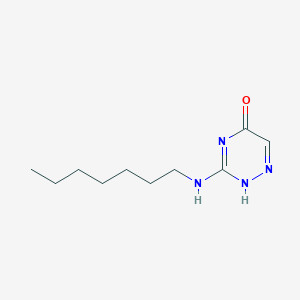
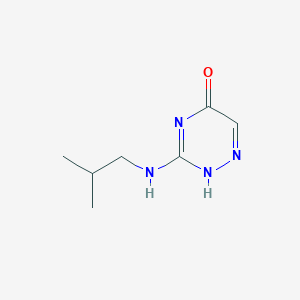
![3-[(4-chlorophenyl)methylamino]-2H-1,2,4-triazin-5-one](/img/structure/B7751280.png)
